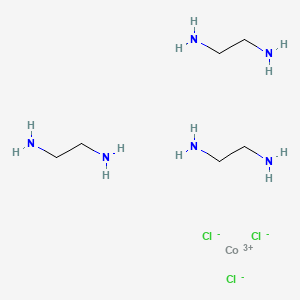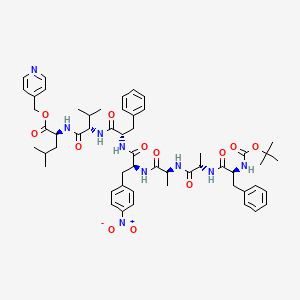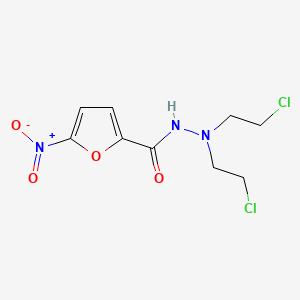
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide is a chemical compound that belongs to the class of furoic acid derivatives This compound is characterized by the presence of a furan ring, a nitro group, and a bis(2-chloroethyl)hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide typically involves the reaction of 5-nitro-2-furoic acid with 2,2-bis(2-chloroethyl)hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as methanol or ethanol, and the reaction temperature is usually maintained at around 50-60°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Furoic acid, 5-amino-, 2,2-bis(2-chloroethyl)hydrazide.
Applications De Recherche Scientifique
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bis(2-chloroethyl)hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-furoic acid: A related compound with similar structural features but lacking the bis(2-chloroethyl)hydrazide moiety.
2-Furoic acid hydrazide: Another related compound with a hydrazide group instead of the bis(2-chloroethyl)hydrazide.
Uniqueness
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide is unique due to the presence of both the nitro group and the bis(2-chloroethyl)hydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
1917-59-5 |
|---|---|
Formule moléculaire |
C9H11Cl2N3O4 |
Poids moléculaire |
296.10 g/mol |
Nom IUPAC |
N',N'-bis(2-chloroethyl)-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C9H11Cl2N3O4/c10-3-5-13(6-4-11)12-9(15)7-1-2-8(18-7)14(16)17/h1-2H,3-6H2,(H,12,15) |
Clé InChI |
FRQFZHXEYNBNEV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


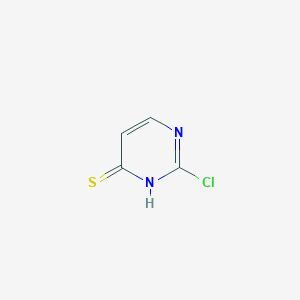
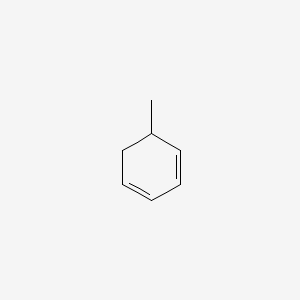
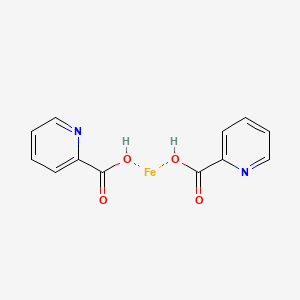
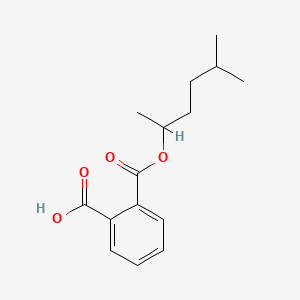
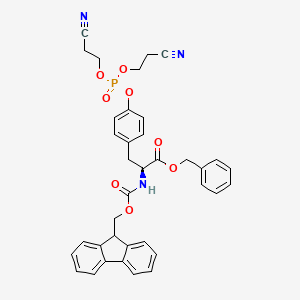
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)
